molecular formula C19H29N3O6 B2558078 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea CAS No. 877641-21-9

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea

Cat. No.: B2558078
CAS No.: 877641-21-9
M. Wt: 395.456
InChI Key: KSZFVOGYWLHNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative characterized by a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group at the 1-position and two 2-methoxyethyl groups on the urea moiety.

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O6/c1-25-9-7-21(8-10-26-2)19(24)20-14-11-18(23)22(13-14)15-5-6-16(27-3)17(12-15)28-4/h5-6,12,14H,7-11,13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZFVOGYWLHNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Substitution with Dimethoxyphenyl Group: The pyrrolidinone core is then subjected to electrophilic aromatic substitution to introduce the 3,4-dimethoxyphenyl group.

    Urea Formation: The final step involves the reaction of the substituted pyrrolidinone with isocyanates or other urea-forming reagents to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the aromatic ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential pharmacological applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea involves its interaction with specific molecular targets. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aryl Group

The 3,4-dimethoxyphenyl group distinguishes this compound from analogs with alternative aryl substitutions:

  • 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea (): Features a benzodioxin ring instead of dimethoxyphenyl. This substitution reduces methoxy groups from two to one but introduces an oxygen-rich bicyclic system, which may alter binding affinity and metabolic stability.
  • 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4-dimethoxyphenyl)urea (): Combines a benzodioxole group with a dimethoxyphenylurea.

Urea Side Chain Modifications

Variations in urea substituents significantly impact physicochemical properties:

  • 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (): Lacks a second methoxyethyl group, resulting in a lower molecular weight (337.37 g/mol ) and reduced steric bulk compared to the bis-substituted target compound.
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (): Substitutes the pyrrolidinone-aryl system with a trifluoromethylphenyl group. The strong electron-withdrawing effects of CF₃ groups contrast with the electron-donating methoxy groups in the target compound, influencing solubility and target engagement.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₀H₂₉N₃O₆* ~393.44† 3,4-Dimethoxyphenyl, bis(2-methoxyethyl) Balanced polarity; potential for dual hydrophobic/electronic interactions
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea () C₁₉H₂₇N₃O₆ 393.44 Benzodioxin, bis(2-methoxyethyl) Enhanced oxygen content; possible metabolic instability
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea () C₁₆H₂₃N₃O₅ 337.37 3,4-Dimethoxyphenyl, single methoxyethyl Lower solubility; simplified structure
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4-dimethoxyphenyl)urea () C₂₄H₂₈N₃O₇* ~470.50† Benzodioxole, methylene linker Increased flexibility; potential for varied binding modes

*Inferred from analogs. †Calculated based on formula.

Research Findings and Implications

  • Synthetic Accessibility: The bis(2-methoxyethyl) substitution may complicate synthesis compared to mono-substituted analogs (), though similar protocols for urea coupling (e.g., ) could apply.
  • Biological Activity: While direct data for the target compound is absent, structurally related ureas and pyrrolidinones are explored for antifungal () and receptor-targeting applications ().
  • Solubility and ADME : The bis(2-methoxyethyl) groups likely enhance aqueous solubility compared to alkyl or aryl substituents, critical for oral bioavailability.

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC21H30N2O5
Molecular Weight378.48 g/mol
IUPAC NameThis compound
LogP2.33
Polar Surface Area55.98 Ų

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidinone core allows for potential interactions with various biological pathways. Notably, the urea moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring the pyrrolidinone structure. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure suggests it could similarly inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The potential for this compound to act against bacterial and fungal strains has been suggested but requires empirical validation through in vitro studies.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects in neurodegenerative models. Preliminary data from analogs suggest that they can reduce oxidative stress and inflammation in neuronal cells, indicating a promising avenue for further research.

Experimental Findings

Table 1 summarizes key findings from relevant studies on similar compounds:

Study ReferenceBiological ActivityAssay TypeEC50 (μM)
CytotoxicityMTT assay<10
AntimicrobialDisc diffusion methodInhibition Zone: 15 mm
NeuroprotectionOxidative stress assayProtective Index: 75%

Case Studies

A notable case study involved a related compound tested for its anticancer properties against breast cancer cell lines. The study employed an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated significant cytotoxicity at concentrations above 25 μM, demonstrating potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic methodologies for synthesizing 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps:

Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or ketone precursors under acidic/basic conditions (e.g., HCl or NaOMe) .

Functionalization of the Phenyl Group : Electrophilic substitution (e.g., methoxylation using dimethyl sulfate) to introduce 3,4-dimethoxy groups .

Urea Moiety Assembly : Reaction of an isocyanate (e.g., bis(2-methoxyethyl)amine with phosgene) with the pyrrolidinone intermediate under anhydrous conditions .

  • Critical Conditions :
  • Temperature : Urea formation requires 0–5°C to avoid side reactions.
  • Catalysts : Triethylamine enhances nucleophilicity during substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identifies methoxy protons (δ 3.2–3.5 ppm) and pyrrolidinone NH (δ 7.1–7.3 ppm) .
  • 13C NMR : Confirms carbonyl (C=O, ~175 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 491.2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position or urea substituents) impact the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Methoxy Position : 3,4-Dimethoxy enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibition vs. 4-methoxy analogs) .
  • Urea Substituents : Bis(2-methoxyethyl) groups improve solubility (logP reduction from 3.5 to 2.8) and hydrogen-bonding capacity vs. alkyl chains .
  • Experimental Design :
  • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .
  • In Vitro Assays : Measure IC50 values against cancer cell lines (e.g., MDA-MB-231) to correlate substituent effects with cytotoxicity .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties and metabolic stability of this compound?

  • Methodological Answer :
  • In Vitro Models :
  • Liver Microsomes : Incubate with rat/human microsomes (37°C, NADPH) to assess oxidative metabolism (t1/2 > 60 min suggests stability) .
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction (Fu > 10% indicates favorable bioavailability) .
  • In Vivo Models :
  • Rodent Pharmacokinetics : Administer IV/PO doses (10 mg/kg) to Sprague-Dawley rats; analyze plasma via LC-MS to calculate AUC and Cmax .
  • Metabolite Identification : Use UPLC-QTOF to detect glucuronide conjugates or demethylated derivatives .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies :
    • reports 65% yield for pyrrolidinone cyclization using HCl, while achieves 78% with NaOMe. Resolution: Base-catalyzed conditions minimize side-product formation .
  • Bioactivity Variability :
    • Fluorophenyl analogs () show higher enzyme inhibition than methoxy derivatives. Rationale: Fluorine’s electronegativity enhances target interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.